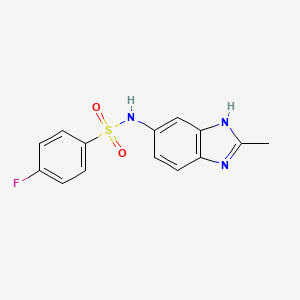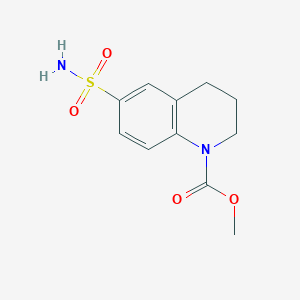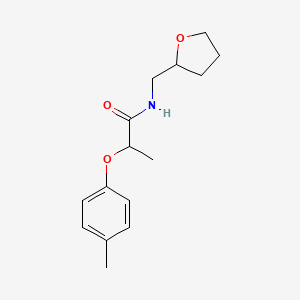![molecular formula C22H23FN4O2 B4426100 N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4426100.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide
Overview
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as an anti-cancer drug, but it has also been investigated for its potential use in treating other diseases such as hepatitis C, psoriasis, and renal cell carcinoma.
Mechanism of Action
Sorafenib works by inhibiting several kinases involved in tumor growth and angiogenesis. RAF kinase is a key component of the MAPK/ERK pathway, which is frequently activated in cancer cells. By inhibiting RAF kinase, sorafenib can block the downstream signaling pathways that promote tumor growth. Additionally, sorafenib inhibits VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which tumors grow new blood vessels to supply nutrients and oxygen. By blocking angiogenesis, sorafenib can help to starve tumors of the resources they need to grow.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects. In addition to its kinase inhibitory properties, sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. Sorafenib has also been shown to inhibit the production of cytokines and growth factors that promote tumor growth and angiogenesis. Additionally, sorafenib has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain diseases such as psoriasis.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of specific kinases in cancer and angiogenesis. Additionally, sorafenib has been shown to be effective in treating several types of cancer, which makes it a promising candidate for further research and development. However, one limitation is that sorafenib has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, sorafenib has been shown to have limited efficacy in some types of cancer, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on sorafenib. One area of interest is the development of combination therapies that can enhance the efficacy of sorafenib in treating cancer. For example, sorafenib has been shown to synergize with other kinase inhibitors such as sunitinib and pazopanib. Additionally, there is interest in developing sorafenib analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in studying the potential therapeutic applications of sorafenib in other diseases such as hepatitis C and psoriasis.
Scientific Research Applications
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It works by inhibiting several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. Sorafenib has been shown to be effective in treating several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-2-3-21(28)27-12-10-26(11-13-27)18-7-5-17(6-8-18)25-22(29)19-9-4-16(15-24)14-20(19)23/h4-9,14H,2-3,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMBOBMGCACDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4426026.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)
![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)


![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4426086.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)
![4-[(ethylsulfonyl)amino]-N-isobutylbenzamide](/img/structure/B4426099.png)
![3-(1H-benzimidazol-1-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B4426107.png)

![N-(tert-butyl)-5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4426120.png)